molecular formula C13H11F2N B12078522 [4-(2,6-Difluorophenyl)phenyl]methanamine

[4-(2,6-Difluorophenyl)phenyl]methanamine

Cat. No.: B12078522
M. Wt: 219.23 g/mol
InChI Key: BLICZYNYLORRDU-UHFFFAOYSA-N
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Description

[4-(2,6-Difluorophenyl)phenyl]methanamine: is an organic compound characterized by the presence of a methanamine group attached to a biphenyl structure, with two fluorine atoms substituted at the 2 and 6 positions of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-Difluorophenyl)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and 4-bromobenzylamine.

    Grignard Reaction: The 2,6-difluorobenzene undergoes a Grignard reaction with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.

    Coupling Reaction: The Grignard reagent is then reacted with 4-bromobenzylamine under controlled conditions to form the desired biphenyl structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to reduce any nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound is investigated for its potential use in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.

Industry:

    Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which [4-(2,6-Difluorophenyl)phenyl]methanamine exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes.

Comparison with Similar Compounds

    [2,6-Difluorophenyl]methanamine: Similar structure but lacks the biphenyl component.

    [4-(4-Fluorophenyl)phenyl]methanamine: Similar biphenyl structure but with a single fluorine substitution.

Uniqueness:

    Enhanced Binding Affinity: The presence of two fluorine atoms at specific positions increases the compound’s binding affinity to molecular targets.

    Versatility in Reactions: The compound’s structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of [4-(2,6-Difluorophenyl)phenyl]methanamine, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[4-(2,6-difluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-11-2-1-3-12(15)13(11)10-6-4-9(8-16)5-7-10/h1-7H,8,16H2

InChI Key

BLICZYNYLORRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)CN)F

Origin of Product

United States

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